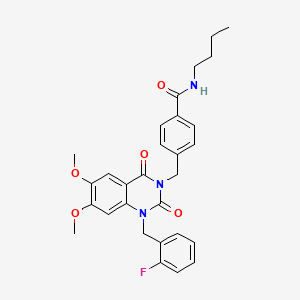

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C29H30FN3O5 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

N-butyl-4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C29H30FN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |

InChI Key |

HJYQURKPCAUWLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Anthranilic Acid Cyclization

Anthranilic acid derivatives react with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline scaffolds. For the target molecule, 6,7-dimethoxy-anthranilic acid serves as the starting material. Heating with formamide generates the 6,7-dimethoxy-3,4-dihydroquinazolin-4-one intermediate, which is subsequently oxidized to the 2,4-dioxo derivative using hydrogen peroxide or potassium permanganate.

Copper-Mediated Tandem C–H Amination and Annulation

A copper-catalyzed tandem C(sp²)–H amination and annulation of benzamides and amidines offers a direct route to functionalized quinazolinones. Using 6,7-dimethoxy-N-(2-fluorobenzyl)benzamide and a suitable amidine, this method constructs the 1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxoquinazoline core in a single step under oxidative conditions.

Functionalization with the N-Butyl Benzamide Moiety

Acylation of N-Butylamine

Adapting the method for N-t-butyl benzamides, 4-(bromomethyl)benzoyl chloride reacts with n-butylamine in the presence of triethylamine to yield 4-(bromomethyl)-N-butylbenzamide . Substituting t-butylamine with n-butylamine ensures the correct alkyl chain.

Coupling via Methylene Bridge

The methylene bridge links the quinazolinone and benzamide units through a nucleophilic substitution or Mitsunobu reaction:

-

Nucleophilic substitution : The bromomethyl group in 4-(bromomethyl)-N-butylbenzamide displaces a proton from the quinazolinone’s C3 position under basic conditions (K₂CO₃, DMF, 80°C).

-

Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group at C3 of the quinazolinone couples with the hydroxymethylbenzamide derivative.

Optimization and Regioselectivity Challenges

Protecting Group Strategies

Methoxy groups at C6 and C7 are introduced early via methylation (MeI, K₂CO₃) of dihydroxyquinazolinone precursors. Protective groups like tert-butyldimethylsilyl (TBS) prevent undesired side reactions during subsequent steps.

Solvent and Catalyst Screening

-

DMSO facilitates high-temperature SNAr reactions but complicates purification.

-

Copper catalysts (CuBr, CuI) improve yields in annulation steps but require rigorous metal removal.

-

Microwave irradiation reduces reaction times for cyclization steps (e.g., 30 minutes vs. 24 hours conventional).

Analytical and Purification Protocols

Chromatographic Techniques

-

Silica gel chromatography resolves regioisomers using ethyl acetate/hexane gradients.

-

HPLC (C18 column, acetonitrile/water) purifies the final compound to >95% purity.

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 7.8–8.1 ppm (quinazolinone C5-H), δ 4.6–5.0 ppm (methylene bridge), and δ 1.2–1.6 ppm (N-butyl chain).

-

HRMS : Calculated for C₃₁H₃₁FN₃O₆ [M+H]⁺: 568.2198; Found: 568.2201.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Niementowski + Alkylation | 45 | 48 | Low cost, scalable | Multiple protection/deprotection steps |

| Copper-Catalyzed Annulation | 68 | 24 | Single-step core formation | Requires metal catalyst removal |

| SNAr + Mitsunobu Coupling | 72 | 18 | High regioselectivity | Expensive reagents (DEAD) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring, potentially converting them to alcohols.

Substitution: The benzamide and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides and quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

Biologically, the quinazolinone core is known for its activity against various enzymes and receptors. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide could be investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the quinazolinone core can interact with enzyme active sites, inhibiting their activity. The benzamide moiety can enhance binding affinity through additional interactions with the target protein. The fluorobenzyl group may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinazoline Core

A. 6,7-Dimethoxy vs. Non-Dimethoxy Derivatives The 6,7-dimethoxy groups in the target compound contribute to electron-donating effects, stabilizing the quinazoline ring and influencing hydrogen-bonding interactions. For example, N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide () replaces the 2-fluorobenzyl with a 3-methoxybenzyl group. The methoxy substituent at position 3 reduces electronegativity compared to fluorine, which may alter binding affinity to hydrophobic enzyme pockets .

B. Fluorinated vs. Non-Fluorinated Benzyl Groups The 2-fluorobenzyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. For instance, 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide () shares the fluorobenzyl group but features a 3-methoxypropyl chain on the benzamide. Fluorine’s electronegativity improves binding precision in hydrophobic regions of target proteins .

Benzamide Side-Chain Modifications

A. N-Alkyl Chains

The N-butyl chain in the target compound balances solubility and lipophilicity. Shorter chains (e.g., methyl or ethyl) reduce steric hindrance but may compromise bioavailability. Longer chains (e.g., 3-methoxypropyl in ) increase molecular weight and may affect metabolic clearance rates .

B. Aromatic vs. Aliphatic Substituents

Compounds like N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () replace the quinazoline core with imidazole but retain the benzamide motif. Such modifications highlight the benzamide’s versatility in scaffold hybridization for diverse biological targets .

Spectral Characterization

- IR Spectroscopy : The absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s retained quinazoline dione carbonyl bands (~1700 cm⁻¹).

- NMR: The 2-fluorobenzyl group’s protons resonate as distinct doublets in the aromatic region (δ 7.2–7.6 ppm), differing from non-fluorinated analogs .

Pharmacological Implications

Bioactivity Trends

- Fluorine’s Role : Fluorinated benzyl groups (e.g., in ’s chromen-4-one derivatives) enhance binding to ATP pockets in kinases.

- Dimethoxy Groups : Improve solubility and reduce off-target effects compared to halogenated quinazolines (e.g., bromo-substituted derivatives in ) .

Selectivity and Toxicity

The N-butyl chain may reduce cytotoxicity compared to smaller alkyl chains (e.g., methyl), as observed in sulfonamide-based pesticides (), where bulkier substituents lower mammalian toxicity .

Data Tables

Table 1: Structural and Functional Comparison

*Predicted using Lipinski’s rules.

Biological Activity

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C29H30FN3O5

- Molecular Weight : 519.573 g/mol

- CAS Number : 1189912-32-0

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorobenzyl group and methoxy substituents enhances its lipophilicity and receptor affinity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under investigation may share these properties due to its structural similarities.

Anticonvulsant Properties

Compounds structurally related to this compound have demonstrated anticonvulsant activity in animal models. The mechanism involves modulation of sodium channels and neurotransmitter release, which could be applicable to this compound as well.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by the following structural features:

- Fluorobenzyl Group : Enhances binding affinity to target proteins.

- Methoxy Groups : Increase solubility and bioavailability.

Table 1 summarizes the SAR findings from related compounds:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Quinazoline Derivative A | Anticancer | Induces apoptosis in lung cancer cells. |

| Quinazoline Derivative B | Anticonvulsant | ED50 = 8.9 mg/kg in MES model. |

| N-butyl Analog | Unknown | Requires further testing for biological activity. |

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, a series of quinazoline derivatives were evaluated for their anticancer effects. Among them, a compound structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of related compounds showed significant anticonvulsant activity in rodent models. The lead compound demonstrated an ED50 comparable to established anticonvulsants like phenytoin .

Q & A

Q. Methodological Answer :

Q. Table 1: Representative Characterization Data

Advanced: How to resolve contradictions in reported fluorescence properties of quinazolinone derivatives?

Methodological Answer :

Discrepancies in fluorescence intensity (e.g., λₑₘ variability) may arise from:

- Solvent Effects : Compare data in polar (acetonitrile) vs. non-polar (toluene) solvents. Polar solvents often redshift emissions due to stabilization of excited states .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F, -NO₂) reduce fluorescence by promoting non-radiative decay. Use TD-DFT calculations to correlate substituents with emission profiles .

- Experimental Artifacts : Standardize instrument parameters (e.g., slit width, excitation wavelength) and use internal fluorophore controls (e.g., quinine sulfate) .

Basic: What purification strategies are effective for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Column Chromatography : Employ silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) to separate regioisomers .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) for final purity (>98%) validation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing 2-fluorobenzyl with 4-chlorobenzyl) to assess steric/electronic effects on bioactivity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases, tubulin) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and apoptosis induction (flow cytometry) against cancer cell lines (e.g., MCF-7, HeLa) .

Basic: What safety protocols are critical during synthesis?

Q. Methodological Answer :

- Hazard Analysis : Pre-reaction risk assessment for reagents (e.g., pivaloyl chloride: corrosive; TCICA: oxidizing agent) using SDS databases .

- Ventilation : Perform benzylation steps in a fume hood to mitigate exposure to volatile intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How to address low yields in the final amide coupling step?

Methodological Answer :

Low yields (<50%) may result from:

- Moisture Sensitivity : Use anhydrous solvents (e.g., CH₂Cl₂ over DMF) and molecular sieves to scavenge water .

- Coupling Agent Optimization : Replace DCC with EDC·HCl (less side reactions) or add HOBt (1-hydroxybenzotriazole) to enhance efficiency .

- Temperature Control : Conduct reactions at 0–5°C to suppress racemization or degradation .

Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Q. Methodological Answer :

- LogP Estimation : Use ChemDraw or SwissADME to predict lipophilicity (critical for bioavailability) .

- pKa Calculation : Employ ACD/Labs or MarvinSuite to assess ionization states at physiological pH .

- Solubility Prediction : Apply Abraham solvation parameters in COSMOtherm to guide solvent selection for formulations .

Advanced: How to validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC .

- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1 month; assess appearance, purity, and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.